Naphthalene-2,7-disulfonic acid

Description

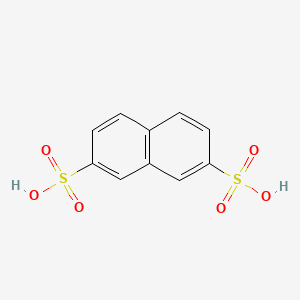

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILFVXYKHXVYAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059054 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-41-1 |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2,7-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HGS7J21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Naphthalene-2,7-disulfonic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Naphthalene-2,7-disulfonic Acid Scaffold

Naphthalene-2,7-disulfonic acid is an aromatic organic compound featuring a naphthalene core substituted with two sulfonic acid groups at the 2 and 7 positions.[1] This substitution pattern imparts unique chemical and physical properties that have established it as a crucial intermediate in the synthesis of dyes and a valuable building block in the development of novel pharmaceutical agents. Its high water solubility, a direct consequence of the polar sulfonic acid groups, and the reactivity of the naphthalene ring system make it a versatile scaffold for a wide range of chemical modifications.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of Naphthalene-2,7-disulfonic acid, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties of Naphthalene-2,7-disulfonic Acid

Naphthalene-2,7-disulfonic acid is typically a white to light yellow crystalline solid.[2] The presence of the two sulfonic acid groups makes it highly soluble in water and imparts strong acidic characteristics.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈O₆S₂ | [1][3] |

| Molecular Weight | 288.3 g/mol | [1][3] |

| CAS Number | 92-41-1 | [1][3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 199°C | [4] |

| Boiling Point | ~400.53°C (rough estimate) | [4] |

| Solubility | Soluble in water | [3] |

| pKa (Predicted) | -0.33 ± 0.40 | [3][4] |

| Density (estimate) | ~1.6867 g/cm³ | [4] |

Structural Identifiers:

-

IUPAC Name: naphthalene-2,7-disulfonic acid[1]

-

InChI: InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)[1]

-

SMILES: C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O[1]

Synthesis and Purification

The primary industrial method for the synthesis of Naphthalene-2,7-disulfonic acid is the high-temperature sulfonation of naphthalene.[3] This reaction is typically carried out using concentrated sulfuric acid or oleum. The reaction conditions, particularly temperature, play a critical role in determining the isomeric distribution of the resulting naphthalenedisulfonic acids. At higher temperatures (around 160°C), the formation of the 2,7-isomer is favored, although it exists in an equilibrium mixture with the 2,6-isomer.[3]

A general procedure involves heating naphthalene with an excess of sulfuric acid.[5] The reaction mixture is then typically diluted with water to precipitate the product.[6] Purification can be challenging due to the presence of isomeric impurities. One common purification method involves the crystallization of the acid from concentrated hydrochloric acid.[3] Another technique relies on the differential solubility of the sodium or calcium salts of the isomers. The sodium salt of Naphthalene-2,7-disulfonic acid is significantly more soluble than that of the 2,6-isomer, a property that can be exploited for separation.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the disubstituted naphthalene ring. Protons on the aromatic ring will appear as multiplets in the downfield region, typically between 7.5 and 9.0 ppm. The acidic protons of the sulfonic acid groups are generally not observed in deuterated solvents unless special conditions are used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the naphthalene ring. The carbons attached to the sulfonyl groups will be significantly deshielded and appear at higher chemical shifts.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonic acid groups, typically in the regions of 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹. O-H stretching of the sulfonic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

UV-Vis: Naphthalene and its derivatives exhibit characteristic ultraviolet absorption due to their aromatic nature. The UV-Vis spectrum of Naphthalene-2,7-disulfonic acid in a suitable solvent is expected to show absorption maxima in the ultraviolet region, likely with peaks around 230-240 nm and a more complex pattern at higher wavelengths.[7][8]

Applications in Chemical Synthesis and Drug Development

Key Intermediate in Dye Synthesis

Naphthalene-2,7-disulfonic acid is a pivotal intermediate in the synthesis of a variety of dyes, most notably chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid).[9] Chromotropic acid and its derivatives are widely used as colorimetric reagents for the detection of various substances, including formaldehyde and certain metals, and as coupling components in the production of azo dyes.[9][10]

Sources

- 1. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]

- 3. Naphthalene-2,7-disulfonic acid CAS#: 92-41-1 [m.chemicalbook.com]

- 4. 92-41-1 CAS MSDS (Naphthalene-2,7-disulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 6. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. nbinno.com [nbinno.com]

- 10. Chromotropic acid - Wikipedia [en.wikipedia.org]

Naphthalene-2,7-disulfonic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and functional materials, naphthalenedisulfonic acids represent a cornerstone class of compounds, prized for their versatility as intermediates and building blocks. Among these, Naphthalene-2,7-disulfonic acid (CAS 92-41-1) distinguishes itself through its unique symmetrical structure, which imparts a desirable profile of high water solubility and reactivity. This guide offers an in-depth exploration of Naphthalene-2,7-disulfonic acid, moving beyond a simple recitation of facts to provide a cohesive narrative grounded in the principles of synthetic chemistry, analytical science, and practical application. Herein, we delve into the causality behind experimental choices, present self-validating protocols, and anchor our discussion in authoritative references to empower researchers, scientists, and drug development professionals in their work with this pivotal molecule.

Molecular Architecture and Physicochemical Properties

Naphthalene-2,7-disulfonic acid is an aromatic organic compound characterized by a naphthalene core functionalized with two sulfonic acid groups at the 2 and 7 positions.[1][2] This substitution pattern is crucial to its chemical behavior and utility.

Below is a visualization of the molecular structure of Naphthalene-2,7-disulfonic acid.

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Naphthalene-2,7-disulfonic Acid

Foreword

For the discerning researcher in materials science, analytical chemistry, and drug development, a comprehensive understanding of the photophysical behavior of molecular probes is paramount. Naphthalene-2,7-disulfonic acid, a key derivative of the naphthalene scaffold, presents a fascinating case study in the interplay of molecular structure and spectroscopic response. This guide is crafted to provide an in-depth exploration of its UV-Vis absorption and fluorescence properties, moving beyond a mere recitation of data to elucidate the underlying principles and practical methodologies. Herein, we delve into the causality of its spectral characteristics, provide robust experimental protocols for their characterization, and offer insights into the factors that modulate its photophysical behavior.

Introduction to Naphthalene-2,7-disulfonic Acid: Structure and Significance

Naphthalene-2,7-disulfonic acid (2,7-NDS) is an aromatic organic compound characterized by a naphthalene core functionalized with two sulfonic acid groups at the 2 and 7 positions.[1] This substitution pattern imparts high water solubility to the otherwise hydrophobic naphthalene moiety, making it a versatile molecule for applications in aqueous environments.[2] Its rigid, conjugated π-electron system is the primary determinant of its characteristic spectroscopic properties.

The sulfonate groups, being electron-withdrawing, influence the electronic transitions within the naphthalene ring system, thereby modulating its absorption and emission characteristics. Understanding these properties is crucial for its application as a fluorescent probe, a building block for larger dye molecules, and in various analytical and industrial processes.[2]

UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions

The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like naphthalene and its derivatives, these transitions are typically π → π* transitions.[3]

The Absorption Spectrum of Naphthalene-2,7-disulfonic Acid

Quantitative Analysis: The Beer-Lambert Law and Molar Absorptivity

The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol-1 cm-1), a measure of how strongly a chemical species absorbs light at a given wavelength.

-

c is the molar concentration of the species (in mol L-1)

-

l is the path length of the cuvette (typically 1 cm)

The molar absorptivity is a fundamental constant for a given substance at a specific wavelength and in a particular solvent. Its determination is crucial for quantitative analysis.

Experimental Protocol: Determination of Molar Absorptivity

This protocol outlines the steps to experimentally determine the molar absorptivity of Naphthalene-2,7-disulfonic acid in an aqueous solution.

Materials:

-

Naphthalene-2,7-disulfonic acid (high purity)

-

Deionized water (spectroscopic grade)

-

Volumetric flasks (various sizes)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of Naphthalene-2,7-disulfonic acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 x 10-3 M).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

-

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent) to serve as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[5]

-

Sample Measurement: Starting with the least concentrated standard, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Collection: Repeat the measurement for all standard solutions, ensuring to rinse the cuvette with the next solution before each measurement.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax for each standard solution.

-

Plot a graph of absorbance (at λmax) versus concentration. This is the Beer-Lambert plot.

-

Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) since the path length (l) is 1 cm.

-

Trustworthiness of the Protocol: This protocol is self-validating through the linearity of the Beer-Lambert plot. A high coefficient of determination (R² > 0.99) indicates a strong linear relationship and validates the accuracy of the prepared standards and the measurements.

Fluorescence Spectroscopy: The Emission of Light

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is promoted to an excited electronic state, and then relaxes to a lower energy state by emitting a photon.

The Jablonski Diagram: Visualizing Electronic Transitions

The processes of absorption, relaxation, and emission can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon (blue arrow), the molecule is excited from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). It then rapidly loses excess vibrational energy through non-radiative processes like vibrational relaxation and internal conversion (red dashed arrows) to reach the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon (fluorescence, green arrow) or through non-radiative pathways. Intersystem crossing (ISC) to a triplet state (T₁) can also occur (yellow dashed arrow), which may lead to phosphorescence.[6]

Fluorescence Properties of Naphthalene-2,7-disulfonic Acid

For Naphthalene-2,7-disulfonic acid, the fluorescence excitation and emission maxima have been reported to be approximately 225 nm and 338 nm, respectively.[7] These values can be influenced by the solvent environment.

Fluorescence Quantum Yield: A Measure of Emission Efficiency

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield. It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[6][8]

Materials:

-

Naphthalene-2,7-disulfonic acid (sample)

-

A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents (e.g., water, methanol, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the Naphthalene-2,7-disulfonic acid in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission spectrum for each measurement.

-

-

Data Analysis:

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of each line (m) is determined by linear regression.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:[10]

Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

Where:

-

Φstandard is the known quantum yield of the standard.

-

msample and mstandard are the slopes of the plots for the sample and standard, respectively.

-

ηsample and ηstandard are the refractive indices of the solvents used for the sample and standard (if they are different).

-

-

Workflow for Relative Quantum Yield Determination:

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Solvent Effects (Solvatochromism): The Influence of the Microenvironment

The spectroscopic properties of Naphthalene-2,7-disulfonic acid, like many aromatic molecules, are sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, can manifest as shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield.[11]

Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the fluorescence emission spectrum of polar molecules. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[12] The highly polar sulfonate groups in Naphthalene-2,7-disulfonic acid are expected to make it particularly susceptible to solvatochromic effects. While specific data for 2,7-NDS is limited, studies on related naphthalimide derivatives show a decrease in fluorescence quantum yield in highly polar solvents.[13][14]

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic parameters for Naphthalene-2,7-disulfonic acid based on available literature. It is important to note that molar absorptivity and a comprehensive set of quantum yield values in various solvents are not well-documented and should be determined experimentally using the protocols provided.

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption | |||

| Absorption Maximum (λmax) | ~225 nm (inferred) | Not specified | [7] |

| Molar Absorptivity (ε) | To be determined experimentally | - | - |

| Fluorescence | |||

| Excitation Maximum (λex) | 225 nm | Not specified | [7] |

| Emission Maximum (λem) | 338 nm | Not specified | [7] |

| Fluorescence Quantum Yield (Φf) | To be determined experimentally | - | - |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the fundamental spectroscopic properties of Naphthalene-2,7-disulfonic acid, grounded in established theoretical principles and supported by detailed experimental protocols. While key parameters such as excitation and emission maxima have been identified, this work also highlights the need for further experimental characterization, particularly in determining the molar absorptivity and fluorescence quantum yield in a range of solvents. Such data will be invaluable for researchers leveraging this molecule in the development of novel fluorescent probes, sensors, and advanced materials. The protocols outlined herein provide a robust framework for undertaking these critical measurements, ensuring data integrity and advancing our understanding of this versatile fluorophore.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]

-

Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

-

METTLER TOLEDO. (n.d.). UV/Vis Spectroscopy Guide. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

-

Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. [Link]

-

Egyptian Journal of Chemistry. (n.d.). Solvent effect on the fluorescence spectra. [Link]

-

Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. ResearchGate. [Link]

-

PubChem. (n.d.). Naphthalene-2,7-disulfonic acid. [Link]

-

Imperiali, B., & Se-Le-Loo, G. (2007). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Trends in Biotechnology, 25(11), 493-497. [Link]

-

Nottebohm, M., & Licha, T. (2012). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. ResearchGate. [Link]

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1541-1558. [Link]

-

JASCO. (2021, March 10). Fluorescence quantum yield measurement. [Link]

-

wikiHow. (n.d.). How to Do Spectrophotometric Analysis. [Link]

-

Nandiyanto, A. B. D., & Ragadhita, R. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

-

MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives. [Link]

-

Georgieva, M., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1648. [Link]

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389. [Link]

-

Wittich, R. M., Rast, H. G., & Knackmuss, H. J. (1988). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. Applied and environmental microbiology, 54(7), 1842-1847. [Link]

-

MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. [Link]

-

Mangalgiri, K., & Blaney, L. (2022). Molar absorption coefficients and acid dissociation constants for fluoroquinolone, sulfonamide, and tetracycline antibiotics of environmental concern. Science of The Total Environment, 838, 155508. [Link]

-

MDPI. (2024). On the Solvatochromism of Fluorescein Sodium. [Link]

-

The Royal Society of Chemistry. (2023). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. [Link]

- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

-

Prahl, S. (2017). Naphthalene. OMLC. [Link]

-

ResearchGate. (2018). experimental examination of adsorption of the naphthalene sulfonates under geothermal conditions. [Link]

-

ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

- Google Patents. (n.d.).

Sources

- 1. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mt.com [mt.com]

- 4. Extinction Coefficient [Naphthalene] | AAT Bioquest [aatbio.com]

- 5. mxrady.com [mxrady.com]

- 6. jasco-global.com [jasco-global.com]

- 7. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. iss.com [iss.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Naphthalene-2,7-disulfonic Acid in Water and Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Naphthalene-2,7-disulfonic acid, a key intermediate in the chemical and pharmaceutical industries. Recognizing the critical role of solubility in process development, formulation, and analytical method design, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies. While specific quantitative solubility data for Naphthalene-2,7-disulfonic acid is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in aqueous and organic solvent systems. The emphasis is on empowering the user to generate reliable, in-house data through a self-validating experimental framework.

Introduction: The Significance of Naphthalene-2,7-disulfonic Acid

Naphthalene-2,7-disulfonic acid (C₁₀H₈O₆S₂), with a molecular weight of 288.3 g/mol , is an aromatic sulfonic acid that plays a pivotal role as an intermediate in the synthesis of a wide array of chemical compounds, most notably dyes and pigments.[1][2] Its molecular structure, featuring a naphthalene core substituted with two sulfonic acid groups, imparts a high degree of polarity and strong acidic characteristics.[1][3] These properties are central to its utility in various chemical processes and are the primary determinants of its solubility behavior.

Understanding the solubility of Naphthalene-2,7-disulfonic acid is paramount for several reasons:

-

Process Chemistry: Efficient reaction kinetics, work-up procedures, and purification strategies, such as crystallization, are highly dependent on the solubility of the compound in the chosen solvent systems.[2]

-

Formulation Science: In pharmaceutical applications, the aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor influencing bioavailability and formulation design.

-

Analytical Method Development: The selection of appropriate solvents is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, for quantification and purity assessment.[4][5]

This guide will delve into the theoretical and practical aspects of the solubility of Naphthalene-2,7-disulfonic acid, providing a robust framework for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties and its interaction with the solvent. For Naphthalene-2,7-disulfonic acid, the following properties are of key importance:

| Property | Value/Description | Significance for Solubility |

| Molecular Formula | C₁₀H₈O₆S₂ | Indicates a significant proportion of heteroatoms (oxygen and sulfur) relative to carbon, suggesting potential for polar interactions. |

| Molecular Weight | 288.3 g/mol [6] | A moderate molecular weight that does not inherently preclude solubility in common solvents. |

| pKa | The sulfonic acid groups are strongly acidic. The predicted pKa is approximately -0.33.[2] | The sulfonic acid groups will be fully ionized in water and most polar solvents, existing as the sulfonate anion. This high degree of ionization is a primary driver of its aqueous solubility. |

| Polarity | High, due to the two sulfonic acid groups. | The highly polar nature of the molecule suggests strong interactions with polar solvents like water and alcohols, and poor interactions with non-polar solvents.[3] |

| Hydrogen Bonding | The sulfonic acid groups can act as both hydrogen bond donors (O-H) and acceptors (S=O). | This capability allows for strong hydrogen bonding with protic solvents, significantly enhancing solubility in these media. |

| Physical State | White, crystalline solid.[1][2] | The crystal lattice energy must be overcome by the solvation energy for dissolution to occur. |

The interplay of these factors leads to the general observation that Naphthalene-2,7-disulfonic acid is highly soluble in polar, protic solvents and sparingly soluble to insoluble in non-polar solvents.

Qualitative Solubility Profile

Based on available literature, a qualitative solubility profile for Naphthalene-2,7-disulfonic acid can be summarized as follows:

-

Water: Described as "highly soluble" and "very soluble".[1][3] The strong acidic nature of the sulfonic acid groups leads to their ionization in aqueous media, forming the highly polar sulfonate ions, which readily interact with water molecules.

-

Alcohols (e.g., Ethanol, Methanol): Reported to be "very soluble" in alcohol.[3] These polar, protic solvents can engage in hydrogen bonding with the sulfonic acid groups, facilitating dissolution.

-

Ether (e.g., Diethyl Ether): Described as "practically insoluble".[3] As a non-polar, aprotic solvent, diethyl ether cannot effectively solvate the highly polar and charged sulfonic acid groups.

-

Other Organic Solvents: While specific data is scarce, it can be inferred that solubility will be low in non-polar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). In polar aprotic solvents (e.g., acetone, acetonitrile), some degree of solubility may be expected due to dipole-dipole interactions, but likely less than in protic solvents.

It is important to note that the solubility of the corresponding salts, such as the disodium salt of Naphthalene-2,7-disulfonic acid, is also high in water.[7] Studies on the sodium salt of Naphthalene-2,7-disulfonic acid in aqueous sulfuric acid have shown that its solubility increases with increasing temperature.[8][9][10] This trend is a strong indicator that the solubility of the free acid in water is also positively correlated with temperature.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[11] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

The following is a detailed, step-by-step protocol for the determination of the solubility of Naphthalene-2,7-disulfonic acid.

Principle of the Method

The shake-flask method is based on achieving a saturated solution, where the rate of dissolution of the solid compound equals the rate of its precipitation. This equilibrium state represents the thermodynamic solubility of the compound in that solvent at a given temperature.

Materials and Equipment

-

Naphthalene-2,7-disulfonic acid (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Glass vials with screw caps or glass-stoppered flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol

-

Preparation of Reagents and Solvents:

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

For aqueous solubility determination, prepare any necessary buffers and adjust the pH to the desired value.

-

-

Sample Preparation:

-

Accurately weigh an amount of Naphthalene-2,7-disulfonic acid that is in excess of its expected solubility. A starting point of 10-20 mg per 1 mL of solvent is recommended.

-

Transfer the weighed solid into a clean, dry glass vial or flask.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to the vial containing the solid.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[11] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

-

-

Quantification:

-

Determine the concentration of Naphthalene-2,7-disulfonic acid in the diluted sample using a pre-validated analytical method (see Section 5).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

-

Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent results validates that equilibrium has been reached.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

-

Purity of Compound and Solvents: The use of high-purity materials ensures that the measured solubility is intrinsic to the compound and solvent system and not influenced by impurities.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

Accurate quantification of the dissolved Naphthalene-2,7-disulfonic acid is critical for obtaining reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis spectrophotometry are two commonly employed and robust methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from potential impurities.

-

Principle: The diluted sample is injected into a liquid chromatograph. The components of the sample are separated based on their differential interactions with the stationary phase (column) and the mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the concentration is determined by comparing the peak area to a standard curve.

-

Typical HPLC Conditions:

-

Column: A C18 reversed-phase column is often suitable for the analysis of aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[12]

-

Detection: UV detection at a wavelength where Naphthalene-2,7-disulfonic acid exhibits strong absorbance (e.g., around 270-275 nm) is appropriate.[4][12]

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, but it is less specific than HPLC and more susceptible to interference from other UV-absorbing species.

-

Principle: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of Naphthalene-2,7-disulfonic acid in the chosen solvent by scanning a solution of the compound across a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Sources

- 1. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]

- 2. Naphthalene-2,7-disulfonic acid CAS#: 92-41-1 [m.chemicalbook.com]

- 3. Buy Naphthalene-2,7-disulfonic acid (EVT-297588) | 92-41-1 [evitachem.com]

- 4. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 5. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]

- 6. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enamine.net [enamine.net]

- 12. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Formation of Naphthalene-2,7-disulfonic Acid and its Isomers

Foreword

For researchers, scientists, and professionals in drug development and fine chemical synthesis, a deep understanding of isomeric purity and synthetic control is paramount. Naphthalenedisulfonic acids, particularly naphthalene-2,7-disulfonic acid, are vital building blocks in the synthesis of a wide array of compounds, from azo dyes to specialized pharmaceuticals. The challenge, however, lies in the selective synthesis of a specific isomer from the complex mixture that can arise from the sulfonation of naphthalene. This guide provides a comprehensive exploration of the principles governing the formation of naphthalene-2,7-disulfonic acid and its isomers, offering both theoretical insights and practical, field-proven methodologies. We will delve into the nuances of kinetic versus thermodynamic control, provide detailed experimental protocols for the synthesis and analysis of key isomers, and present this information in a clear, accessible format to empower your research and development endeavors.

The Crucial Role of Isomerism in Naphthalene Sulfonation

The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. The position of the sulfonic acid group(s) on the naphthalene ring dramatically influences the physicochemical properties and subsequent reactivity of the molecule. This isomeric variation is not merely an academic curiosity; it is a critical factor in industrial applications where specific isomers are required to achieve the desired product performance and purity. For instance, naphthalene-2,7-disulfonic acid is a key precursor for certain dyes and fluorescent whitening agents, and its purity is directly linked to the quality of the final product.

The formation of different isomers is primarily dictated by the reaction conditions, a concept we will explore in detail through the lens of kinetic and thermodynamic control.

The Underlying Mechanism: A Tale of Two Controls

The sulfonation of naphthalene with sulfuric acid or oleum is a reversible reaction, and this reversibility is the key to understanding the product distribution.[1] The initial monosulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid (the alpha-isomer) and naphthalene-2-sulfonic acid (the beta-isomer).[2]

-

Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of the product that is formed the fastest.[3] In this case, naphthalene-1-sulfonic acid is the major product because the activation energy for the attack at the alpha-position is lower.[1] This is due to the greater resonance stabilization of the carbocation intermediate formed during the electrophilic attack at the 1-position.[1]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the reaction is under thermodynamic control.[3] With sufficient energy to overcome the activation barriers of both the forward and reverse reactions, the equilibrium will favor the most stable product. Naphthalene-2-sulfonic acid is thermodynamically more stable than the 1-isomer due to reduced steric hindrance between the bulky sulfonic acid group and the hydrogen atom at the 8-position (a peri-interaction) in the 1-isomer.[1]

This fundamental principle of kinetic versus thermodynamic control extends to the disulfonation of naphthalene, where a complex mixture of isomers can be formed. The selective synthesis of naphthalene-2,7-disulfonic acid relies on carefully manipulating the reaction conditions to favor its formation over other isomers like the 2,6-, 1,5-, and 1,6-disulfonic acids.

Figure 1: Kinetic vs. Thermodynamic Control in Naphthalene Monosulfonation.

Experimental Protocols for Isomer Synthesis

To illustrate the practical application of these principles, the following section provides detailed, step-by-step methodologies for the synthesis of key naphthalenesulfonic acid isomers.

Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)

This protocol prioritizes the formation of the kinetically favored alpha-isomer.

Protocol:

-

In a well-ventilated fume hood, carefully add 128 g (1 mole) of naphthalene to 150 g of 98% sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Stir the mixture vigorously and maintain the temperature between 40-50°C.[4] The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Continue stirring for approximately 1-2 hours, or until the naphthalene has completely dissolved.

-

Pour the reaction mixture into 1 liter of cold water with stirring.

-

The naphthalene-1-sulfonic acid will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water to remove excess sulfuric acid.

-

The crude product can be purified by recrystallization from a minimal amount of hot water or dilute hydrochloric acid.[5]

Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically stable beta-isomer.

Protocol:

-

In a fume hood, place 128 g (1 mole) of naphthalene in a flask equipped for high-temperature reaction with a mechanical stirrer.

-

Heat the naphthalene until it melts (melting point ~80°C).

-

With vigorous stirring, rapidly add 150 g of 98% sulfuric acid.

-

Increase the temperature of the reaction mixture to 160-165°C and maintain it for 4-5 hours.[6][7]

-

After the reaction is complete, allow the mixture to cool to approximately 100°C.

-

Carefully and slowly pour the hot reaction mixture into 1 liter of water with constant stirring.

-

The product can be isolated as its sodium salt by neutralizing the solution with a concentrated sodium hydroxide solution until it is slightly alkaline.

-

Upon cooling, the sodium salt of naphthalene-2-sulfonic acid will crystallize out. Collect the crystals by filtration and wash with a cold, saturated sodium chloride solution to reduce solubility and improve yield.[7]

Synthesis of Naphthalene-2,7-disulfonic acid

The synthesis of naphthalene-2,7-disulfonic acid typically involves a two-step process where naphthalene is first monosulfonated, and then the resulting monosulfonic acid is further sulfonated under conditions that favor the formation of the 2,7-isomer.

Protocol:

-

Monosulfonation: Prepare naphthalene-2-sulfonic acid as described in the protocol above.

-

Disulfonation: To the crude naphthalene-2-sulfonic acid, add an excess of 20% oleum (fuming sulfuric acid).

-

Heat the mixture to 135-150°C and maintain this temperature for several hours. The exact time will depend on the scale of the reaction and should be monitored by taking small aliquots and analyzing the isomer distribution.

-

After the reaction, cool the mixture and carefully quench it by pouring it onto crushed ice.

-

The naphthalene-2,7-disulfonic acid can be isolated by fractional crystallization or by precipitating it as a salt (e.g., sodium or potassium salt) by adding the corresponding chloride or sulfate salt. The separation of 2,6- and 2,7-isomers can be achieved by exploiting the difference in solubility of their salts.[8]

| Parameter | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | Naphthalene-2,7-disulfonic acid |

| Control | Kinetic | Thermodynamic | Thermodynamic |

| Temperature | 40-80°C[3][4] | 160-165°C[3][6] | 135-150°C (disulfonation step) |

| Sulfonating Agent | Conc. H₂SO₄ | Conc. H₂SO₄ | Oleum (for disulfonation) |

| Key Consideration | Rapid formation, less stable[1] | Slower formation, more stable[1] | Requires higher temp & stronger sulfonating agent |

Table 1: Summary of Reaction Conditions for the Synthesis of Naphthalenesulfonic Acid Isomers.

Isomer Separation and Analysis: A Critical Step

The successful synthesis of a target isomer is only half the battle; its separation from the reaction mixture and the accurate determination of its purity are equally crucial. A variety of analytical techniques can be employed for this purpose.

Separation Techniques

-

Fractional Crystallization: This classical technique exploits the differences in the solubilities of the various naphthalenedisulfonic acid isomers and their salts in a given solvent. For example, the sodium salts of 2,6- and 2,7-naphthalenedisulfonic acid have different solubilities, which can be used to separate them.[8][9]

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of these highly polar compounds. Reverse-phase columns, such as C18, are often used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[10][11]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing the isomeric composition of the reaction mixture. A typical method would involve a C18 column with a mobile phase of methanol/water or acetonitrile/water containing an ion-pairing agent to improve the retention and resolution of the highly polar sulfonic acids.[10][12] UV detection is commonly used, as the naphthalene ring is a strong chromophore.[13]

-

Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of charged species like sulfonic acids. The separation can be optimized by adjusting the pH of the buffer and by using additives such as cyclodextrins.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the synthesized isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer, allowing for unambiguous identification.[16][17][18]

| Technique | Principle | Key Parameters | Application |

| HPLC | Differential partitioning between a stationary and mobile phase | Column type (e.g., C18), mobile phase composition (e.g., ACN/water with buffer), detector (e.g., UV)[10][11][12] | Quantitative analysis of isomer distribution, purity assessment |

| Capillary Electrophoresis | Differential migration in an electric field | Buffer pH, additives (e.g., cyclodextrins)[14][15] | High-resolution separation of isomers, trace analysis |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Solvent, operating frequency | Unambiguous structural identification of isomers[16][17][18] |

Table 2: Comparison of Analytical Techniques for Naphthalenesulfonic Acid Isomers.

Figure 2: General Workflow for the Synthesis and Analysis of Naphthalenesulfonic Acid Isomers.

Conclusion and Future Outlook

The selective synthesis of naphthalene-2,7-disulfonic acid and its isomers is a testament to the power of fundamental chemical principles in guiding practical synthetic strategies. By understanding and manipulating the interplay of kinetic and thermodynamic control, researchers can effectively steer the sulfonation of naphthalene towards the desired isomeric product. The combination of carefully controlled reaction conditions and robust analytical methodologies is essential for achieving high purity and ensuring the quality of downstream products.

As the demand for specialty chemicals and pharmaceuticals with precisely defined structures continues to grow, the need for efficient and selective synthetic methods will become even more critical. Future research in this area may focus on the development of novel catalytic systems to further enhance isomer selectivity, as well as the exploration of more sustainable and environmentally friendly sulfonation processes. The principles outlined in this guide will undoubtedly serve as a valuable foundation for these future innovations.

References

-

Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Separation of naphthalenesulfonate isomers by capillary zone electrophoresis using macrocyclic polyamines as additive for running solution. (1999). Analytical Communications, 36(5), 209-211. [Link]

-

HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

The synthesis of 1 and 2-naphthols from Napththalene. (2009, January 4). Sciencemadness.org. Retrieved January 16, 2026, from [Link]

- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids. (n.d.). Google Patents.

-

Preparation of 2-naphthalenesulfonic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

naphthalene-1,5-disulfonyl chloride. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

Naphthalene-2-sulfonic acid. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

-

naphthalene-1-sulfonic acid. (2024, January 18). BDMAEE. Retrieved January 16, 2026, from [Link]

-

Synthesis of naphthalene-α-sulphonic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. (n.d.). Eureka. Retrieved January 16, 2026, from [Link]

-

Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

- Method for detecting naphthalene disulfonic acid isomer. (n.d.). Google Patents.

-

Why does the sulphonation of naphthalene yield different products at low and high temperatures? (2021, June 11). Quora. Retrieved January 16, 2026, from [Link]

-

Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. (2019, March 19). ResearchGate. Retrieved January 16, 2026, from [Link]

- Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids. (n.d.). Google Patents.

- Production of naphthalene-2,6-disulfonic acid. (n.d.). Google Patents.

-

Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.). The Catalyst. Retrieved January 16, 2026, from [Link]

-

Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. (n.d.). Filo. Retrieved January 16, 2026, from [Link]

-

Explain the kinetic and thermodynamics control in the sulphonation of naphthalene. (2019, December 3). Brainly.in. Retrieved January 16, 2026, from [Link]

-

HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Comparative study of capillary zone electrophoresis and micellar electrokinetic capillary chromatography for the separation of naphthalenedisulfonate isomers. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]

-

8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application. (2023, February 21). Matprat. Retrieved January 16, 2026, from [Link]

-

HPLC Methods for analysis of 2-Naphthalenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved January 16, 2026, from [Link]

-

Understanding the Synthesis and Applications of Naphthalene-2-sulfonic Acid. (2026, January 5). LinkedIn. Retrieved January 16, 2026, from [Link]

-

Synthesis of Sodium Napthalene-2-Sulphonate (precursor to 2-napthol). (2023, December 25). YouTube. Retrieved January 16, 2026, from [Link]

-

Effect of reaction conditions on naphthalene sulfonation. (n.d.). Retrieved January 16, 2026, from [Link]

- Preparation method of 1,5-dihydroxy naphthalene. (n.d.). Google Patents.

-

sulphonation of naphthalene. (2024, March 15). Chemistry for everyone. Retrieved January 16, 2026, from [Link]

- Process for the preparation of naphthalene disulfonic acid. (n.d.). Google Patents.

-

Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. (1970). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

- Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid. (n.d.). Google Patents.

- Process for separation of naphthalenedisulfonic acids. (n.d.). Google Patents.

-

Aromatic Sulphonation and Related Reactions. (2018, December 14). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. (2001, August 17). PubMed. Retrieved January 16, 2026, from [Link]

- Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid. (n.d.). Google Patents.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. bdmaee.net [bdmaee.net]

- 6. grokipedia.com [grokipedia.com]

- 7. youtube.com [youtube.com]

- 8. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 9. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 10. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 14. Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of naphthalenesulfonate isomers by capillary zone electrophoresis using macrocyclic polyamines as additive for running solution - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 16. 1,5-Naphthalenedisulfonic acid(81-04-9) 13C NMR [m.chemicalbook.com]

- 17. 1,5-NAPHTHALENEDISULFONIC ACID DIMETHYL ESTER(20779-13-9) 1H NMR spectrum [chemicalbook.com]

- 18. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Naphthalene-2,7-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to the Photophysics of Naphthalene Derivatives

Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are a cornerstone of fluorescence spectroscopy. Their rigid, conjugated π-electron systems lead to characteristic absorption and emission properties.[1][2] The introduction of substituents, such as sulfonate groups, can significantly modulate these photophysical characteristics.[2] Naphthalene-2,7-disulfonic acid, with its two sulfonate groups, is a water-soluble derivative, making it of interest for applications in aqueous environments.[3][4]

The fluorescence of naphthalene derivatives is often characterized by high quantum yields and excellent photostability.[2] However, these properties are not intrinsic and are highly sensitive to the surrounding environment, including solvent polarity and the presence of quenching agents like dissolved oxygen.[5][6][7] For instance, anilino naphthalene sulfonic acids (ANS), which are structurally related to the topic compound, are known to be weakly fluorescent in water but exhibit a dramatic increase in fluorescence quantum yield in nonpolar solvents or when bound to the hydrophobic pockets of proteins.[8][9] This solvatochromism is a key feature of many naphthalene-based fluorescent probes.

Theoretical Framework: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various de-excitation pathways, both radiative (fluorescence) and non-radiative.

The relationship between these parameters is described by the following equations:

Φ = kf / (kf + knr)

τ = 1 / (kf + knr)

where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways.

From these relationships, it is clear that any process that affects the rates of radiative or non-radiative decay will influence both the quantum yield and the fluorescence lifetime.

Expected Photophysical Properties of Naphthalene-2,7-disulfonic Acid

Based on the behavior of related compounds, we can anticipate the following for Naphthalene-2,7-disulfonic acid:

-

Solvent Dependence: The fluorescence quantum yield and lifetime are expected to be highly dependent on the solvent. In polar solvents like water, the fluorescence may be lower compared to less polar organic solvents.

-

pH Sensitivity: The sulfonate groups are acidic, and the protonation state of these groups, as well as the overall pH of the solution, could potentially influence the electronic structure and thus the fluorescence properties.

-

Quenching: Like naphthalene itself, the fluorescence of Naphthalene-2,7-disulfonic acid is likely to be quenched by dissolved oxygen.[6][7] Therefore, for accurate measurements, especially of fluorescence lifetime, deoxygenation of the solutions is recommended.

The following table summarizes the known photophysical data for naphthalene, providing a baseline for comparison.

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) in ns (deoxygenated) |

| Naphthalene | Cyclohexane | 0.23 | 96 |

| Naphthalene | Ethanol | 0.19 | - |

| Naphthalene | Water | - | 63 |

Note: Data for naphthalene is provided for comparative purposes. The quantum yield and lifetime of Naphthalene-2,7-disulfonic acid will differ due to the presence of the sulfonate groups.

Experimental Protocols for Determining Quantum Yield and Fluorescence Lifetime

Given the lack of published data, this section provides detailed methodologies for researchers to determine the quantum yield and fluorescence lifetime of Naphthalene-2,7-disulfonic acid.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used approach that involves comparing the fluorescence of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.

Protocol for Relative Quantum Yield Measurement

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to Naphthalene-2,7-disulfonic acid. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-visible region.

-

Preparation of Solutions:

-

Prepare a stock solution of Naphthalene-2,7-disulfonic acid in the desired solvent (e.g., ultrapure water).

-

Prepare a stock solution of the fluorescence standard in its recommended solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

-

Spectroscopic Measurements:

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φₓ) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the sample and the standard, respectively.

-

-

Diagram of the Relative Quantum Yield Measurement Workflow

Caption: Workflow for relative fluorescence quantum yield determination.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol for Fluorescence Lifetime Measurement

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with an excitation wavelength appropriate for Naphthalene-2,7-disulfonic acid.

-

Sample Preparation:

-

Prepare a dilute solution of Naphthalene-2,7-disulfonic acid in the solvent of interest.

-

For accurate measurements, deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

-

Data Acquisition:

-

Acquire the fluorescence decay profile by collecting photons over time following pulsed excitation.

-

Also, acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model using deconvolution software, taking the IRF into account.

-

The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

-

Diagram of the Fluorescence Lifetime Measurement Workflow

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the fluorescence quantum yield and lifetime of Naphthalene-2,7-disulfonic acid. While specific values for this compound remain to be published, the provided theoretical background and detailed experimental protocols empower researchers to obtain this critical data. The photophysical properties of Naphthalene-2,7-disulfonic acid are anticipated to be highly sensitive to its environment, a characteristic that could be exploited in various sensing and imaging applications. The methodologies outlined herein will enable the scientific community to further explore the potential of this and other novel fluorophores.

References

-

Albani, J. R. (2009). Fluorescence origin of 6,P-toluidinyl-naphthalene-2-sulfonate (TNS) bound to proteins. Journal of Fluorescence, 19(3), 469–476. [Link]

- Birks, J. B. (1970).

-

PubChem. (n.d.). Naphthalene-2,7-disulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Boaz, H., & Miller, B. G. (1953). Fluorescence lifetime of naphthalene in different solvents. The Journal of Chemical Physics, 21(10), 1728-1730.

- Slavík, J. (1982). Anilinonaphthalene sulfonate as a probe of membrane composition and function. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 694(1), 1–25.

-

Nakamura, T., & Uchiyama, S. (2013). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[8]uril. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 75(3-4), 269–277. [Link]

- Eltaboni, F., Abdelsalam, M., & Baaiu, B. S. (2023). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Journal of Fluorescence, 33(4), 1-10.

- Ware, W. R., & Rothman, W. (1976). Fluorescence quenching of 1-anilino-8-naphthalene sulfonic acid by oxygen in normal alcohols. Chemical Physics Letters, 39(3), 449–453.

- Berlman, I. B. (1971).

-

Chem-Impex. (n.d.). 2,7-Naphthalenedisulfonic acid disodium Salt. Retrieved from [Link]

-

Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. [Link]

- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-40). Springer.

- Kokunov, Y. V., Goryunov, E. I., Gorbunova, Y. G., & Voloshin, Y. Z. (2010). Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. Russian Journal of Inorganic Chemistry, 55(8), 1234–1239.

- Sajkowski, L., Marynowski, L., Seward, T. M., & Mountain, B. W. (2022). The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330°C at equilibrium saturated vapour pressure. Geothermics, 104, 102475.

- Valeur, B. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene-2,7-disulfonic acid CAS#: 92-41-1 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scispace.com [scispace.com]

- 6. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Naphthalene-2,7-disulfonic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Thermal Stability of Naphthalene-2,7-disulfonic Acid